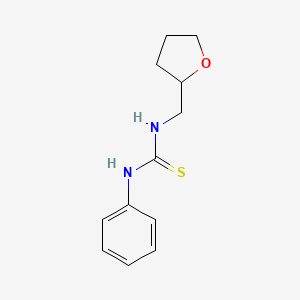

1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(oxolan-2-ylmethyl)-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c16-12(13-9-11-7-4-8-15-11)14-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTZABANHATOHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=S)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40386633 | |

| Record name | 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309942-73-2 | |

| Record name | 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel thiourea derivative, 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea. This document details the synthetic protocol, purification methods, and expected analytical and spectroscopic properties of the compound, serving as a vital resource for researchers in medicinal chemistry and drug discovery.

Synthesis

The synthesis of this compound is achieved through a nucleophilic addition reaction between phenyl isothiocyanate and (tetrahydrofuran-2-yl)methanamine. This reaction is a well-established and efficient method for the preparation of unsymmetrically disubstituted thioureas. The reaction proceeds readily under mild conditions, typically in an inert solvent at room temperature.[1][2]

The general reaction scheme is as follows:

Scheme 1: Synthesis of this compound

The selection of an appropriate solvent is crucial for the successful formation of the dithiocarbamate salt intermediate, especially for substrates with varying electron densities. Common solvents for this type of reaction include dichloromethane, diethyl ether, or ethyl acetate.[2]

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is provided below. This protocol is based on established methods for the synthesis of analogous thiourea derivatives.

Materials:

-

Phenyl isothiocyanate

-

(Tetrahydrofuran-2-yl)methanamine

-

Anhydrous diethyl ether (or dichloromethane)

-

n-Heptane (for crystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenyl isothiocyanate (1.0 equivalent) in anhydrous diethyl ether.

-

Cool the solution to 0-5 °C using an ice bath.

-

Add (tetrahydrofuran-2-yl)methanamine (1.05 equivalents) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature below 10 °C.[2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, reduce the solvent volume under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water or by precipitation from the reaction mixture by adding a non-polar solvent like n-heptane.[2][3]

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Characterization

The structure and purity of the synthesized this compound can be confirmed through various spectroscopic and analytical techniques. The expected data from these analyses are summarized below.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₁₂H₁₆N₂OS |

| Molecular Weight | 236.34 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available in literature; would be determined experimentally. |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

Spectroscopic Data

The expected spectroscopic data for this compound are based on the analysis of similar thiourea derivatives.[4]

Table 1: Expected Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the protons of the tetrahydrofuran ring, the methylene protons adjacent to the thiourea nitrogen, and the N-H protons. The N-H proton signals are typically broad and may appear downfield. |

| ¹³C NMR | Resonances for the thiocarbonyl carbon (C=S), the carbons of the phenyl ring, and the carbons of the tetrahydrofuran moiety. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=S stretching (around 1180-1030 cm⁻¹), and C-N stretching. |

| Mass Spec. | The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would be consistent with the structure. |

Workflow and Diagrams

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

This technical guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers can utilize this information to successfully prepare and validate this compound for further investigation in their respective fields.

References

Synthesis of Novel Thiourea Derivatives in Tetrahydrofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel thiourea derivatives utilizing tetrahydrofuran (THF) as a reaction solvent. Thiourea and its derivatives are a pivotal class of compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. The selection of an appropriate solvent is crucial for the efficient synthesis of these molecules, and THF often presents a favorable environment for such reactions due to its aprotic, moderately polar nature and its ability to dissolve a wide range of organic compounds.

Core Synthesis Methodologies

The primary route for the synthesis of N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine. THF is a commonly employed solvent for this reaction, which typically proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate, forming a zwitterionic intermediate that subsequently undergoes a proton transfer to yield the stable thiourea product.

A one-step method for the preparation of thiourea itself involves the sulfuration of urea using Lawesson's reagent in THF. This reaction proceeds through a nucleophilic substitution mechanism.

Experimental Protocols

Protocol 1: General Synthesis of N,N'-Disubstituted Thioureas in THF

This protocol describes a standard procedure for the synthesis of N,N'-disubstituted thioureas from an amine and an isothiocyanate in tetrahydrofuran.

Materials:

-

Substituted Amine (1.0 mmol)

-

Substituted Isothiocyanate (1.0 mmol)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 mmol) in anhydrous THF (10 mL).

-

To this solution, add the corresponding isothiocyanate (1.0 mmol) at room temperature with stirring.

-

Continue stirring the resulting mixture at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC), for example, using a 3:1 hexane/ethyl acetate eluent. The reaction is typically complete within 1-2 hours.

-

Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.

-

If the resulting solid is pure as determined by TLC, no further purification is necessary.

-

If impurities are present, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

Protocol 2: Synthesis of N-acylthioureas in THF

This protocol details the synthesis of N-acylthioureas, which are valuable intermediates in drug discovery.

Materials:

-

Acid Chloride (e.g., 2-((4-methoxyphenoxy)methyl)benzoyl chloride) (0.01 mol)

-

Ammonium thiocyanate (0.01 mol)

-

Heterocyclic Amine (0.01 mol)

-

Anhydrous Acetone (20 mL, for isothiocyanate formation)

-

Anhydrous Tetrahydrofuran (THF) (for the final reaction step)

-

Tetrabutylammonium bromide (TBAB) (catalytic amount, optional)

Procedure:

-

Formation of Acyl Isothiocyanate: In a round-bottom flask equipped with a reflux condenser and a drying tube, a mixture of the acid chloride (0.01 mol) and ammonium thiocyanate (0.01 mol) in 20 mL of dried acetone is refluxed for 1 hour. The use of a phase-transfer catalyst like TBAB can improve the yield.

-

Reaction with Amine: After cooling the reaction mixture, the solvent is evaporated. The resulting crude acyl isothiocyanate is then dissolved in anhydrous THF.

-

To this solution, a solution of the heterocyclic amine (0.01 mol) in THF is added dropwise with stirring at room temperature.

-

The reaction mixture is stirred for an additional 2-4 hours. Progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield the N-acylthiourea derivative.

Data Presentation

The following tables summarize quantitative data for the synthesis of representative thiourea derivatives where THF was used as the solvent.

| Entry | Amine | Isothiocyanate | Solvent | Time (h) | Yield (%) | Reference |

| 1 | 6-amino-3-methyl-2(3H)-benzoxazolone | Phenyl isothiocyanate | THF | - | 92 | [1] |

| 2 | N-protected amino alkyl azides | Dithiocarbamic acids (in situ) | THF | 6 | 72-85 | |

| 3 | Aniline | Carbon disulfide (in situ isothiocyanate formation) | THF | 24 | - |

| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Urea, Lawesson's Reagent | THF | 75 | 3.5 | 62.37 |

Signaling Pathways and Biological Targets

Thiourea derivatives have been shown to interact with various biological pathways, making them promising candidates for drug development. Notably, certain derivatives have been investigated as inhibitors of the K-Ras signaling pathway, which is frequently mutated in various cancers.

K-Ras Signaling Pathway

The K-Ras protein is a small GTPase that acts as a molecular switch in signal transduction pathways regulating cell growth, differentiation, and apoptosis.[2] Mutations in the K-Ras gene can lead to a constitutively active protein, resulting in uncontrolled cell proliferation.[2] Thiourea derivatives have been designed to bind to the hydrophobic cavity of the K-Ras protein, potentially blocking its interaction with downstream effector proteins and thereby inhibiting the signaling cascade.[3]

Caption: Inhibition of the K-Ras signaling pathway by a novel thiourea derivative.

Enzyme Inhibition

Many thiourea derivatives have been identified as potent enzyme inhibitors. For example, they have shown significant inhibitory activity against carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes, including pH regulation and CO2 transport.[4] Certain isoforms, such as CA IX and CA XII, are overexpressed in various tumors, making them attractive targets for anticancer drug development.[4] Additionally, thiourea derivatives have been investigated as inhibitors of sirtuins (SIRTs), a class of histone deacetylases that play a crucial role in cellular processes like aging, metabolism, and cancer.[5]

Experimental Workflow Visualization

The general workflow for the synthesis and purification of novel thiourea derivatives in THF can be visualized as follows:

Caption: General workflow for the synthesis and purification of thiourea derivatives in THF.

This guide provides a foundational understanding of the synthesis of novel thiourea derivatives in THF, offering practical protocols and insights into their biological relevance. For further details on specific derivatives and their applications, consulting the cited literature is recommended.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea (CAS 309942-73-2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea (CAS 309942-73-2) is limited. This guide synthesizes the available data and provides a framework based on the broader class of thiourea derivatives. Further experimental investigation is required to fully characterize this specific compound.

Introduction

This compound is a synthetic organic compound belonging to the thiourea class of molecules. Thiourea derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. These activities are attributed to the presence of the thioamide functional group, which can participate in various biological interactions. The incorporation of a phenyl group and a tetrahydrofurfuryl moiety may influence its lipophilicity, steric profile, and receptor-binding properties, potentially leading to unique pharmacological effects.

Physicochemical Properties

A summary of the basic physicochemical properties for this compound is presented below. This information is compiled from various chemical suppliers.[1][2]

| Property | Value | Reference |

| CAS Number | 309942-73-2 | [2] |

| Molecular Formula | C12H16N2OS | [1][2] |

| Molecular Weight | 236.33 g/mol | [2] |

| IUPAC Name | 1-phenyl-3-[(tetrahydrofuran-2-yl)methyl]thiourea | N/A |

| Synonyms | N-phenyl-N'-(tetrahydro-2-furanylmethyl)thiourea | [1] |

| Appearance | White to Yellow Solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | 2-8 °C |

Synthesis

A common method involves the reaction of an amine with an isothiocyanate. In this case, phenyl isothiocyanate would be reacted with (tetrahydrofuran-2-yl)methanamine.

A generalized workflow for this synthesis is depicted below.

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not available in published literature. However, based on the activities of other thiourea derivatives, this compound could potentially exhibit a range of pharmacological effects. Thiourea compounds have been reported to possess antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[3]

The mechanism of action for thiourea derivatives is diverse and depends on the specific substituents. Some are known to act as enzyme inhibitors, while others may function as metal chelators or interact with specific cellular receptors. For instance, N-phenylthiourea is a known inhibitor of tyrosinase.[4]

Given the lack of specific data, a hypothetical signaling pathway diagram is presented below to illustrate a general mechanism by which a thiourea derivative might exert its effects, such as through the inhibition of a key enzyme in a metabolic or signaling pathway.

Caption: Hypothetical mechanism of action via enzyme inhibition.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, for researchers wishing to investigate this compound, a general framework for in vitro biological evaluation is provided below.

General Workflow for In Vitro Biological Screening:

Caption: General workflow for in vitro biological evaluation.

Example Protocol: Tyrosinase Inhibition Assay (based on protocols for similar compounds)

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

-

Prepare a solution of L-DOPA (substrate) in phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add phosphate buffer, the test compound solution at various concentrations, and the tyrosinase solution.

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding the L-DOPA solution.

-

Measure the absorbance at 475 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Safety Information

Safety data sheets (SDS) for this compound indicate that it may be harmful if swallowed (H302). Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Conclusion and Future Directions

This compound is a compound with potential for biological activity based on its structural similarity to other pharmacologically active thiourea derivatives. However, there is a clear need for comprehensive experimental studies to elucidate its physicochemical properties, biological activities, and mechanism of action. Future research should focus on its synthesis and purification, followed by a systematic screening against a panel of biological targets to identify any potential therapeutic applications. Further studies could then explore its structure-activity relationships, pharmacokinetic properties, and in vivo efficacy.

References

Spectroscopic and Synthetic Profile of 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics and a representative synthetic protocol for the compound 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea. Due to the limited availability of published experimental data for this specific molecule, this document leverages established principles of spectroscopy and organic synthesis, drawing parallels with closely related structures to offer a predictive yet scientifically grounded analysis.

Chemical Structure and Properties

Chemical Name: this compound CAS Number: 309942-73-2 Molecular Formula: C₁₂H₁₆N₂OS Molecular Weight: 236.34 g/mol

The structure comprises a phenyl ring and a (tetrahydrofuran-2-yl)methyl group attached to a central thiourea core. This combination of aromatic and aliphatic heterocyclic moieties suggests potential applications in medicinal chemistry, leveraging the hydrogen bonding capabilities of the thiourea group and the pharmacokinetic properties of the substituents.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.50 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 7.00 - 7.30 | Broad Singlet | 1H | N-H (Phenyl side) |

| ~ 6.00 - 6.30 | Broad Triplet | 1H | N-H (THF-methyl side) |

| ~ 4.00 - 4.20 | Multiplet | 1H | O-CH (THF ring) |

| ~ 3.70 - 3.90 | Multiplet | 2H | O-CH ₂ (THF ring) |

| ~ 3.50 - 3.70 | Multiplet | 2H | N-CH ₂ |

| ~ 1.80 - 2.10 | Multiplet | 4H | CH ₂-CH ₂ (THF ring) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 180 - 185 | C =S (Thiourea) |

| ~ 135 - 140 | Quaternary Aromatic Carbon (C-NH) |

| ~ 128 - 130 | Aromatic C H |

| ~ 125 - 127 | Aromatic C H |

| ~ 123 - 125 | Aromatic C H |

| ~ 75 - 80 | O-C H (THF ring) |

| ~ 67 - 70 | O-C H₂ (THF ring) |

| ~ 48 - 52 | N-C H₂ |

| ~ 28 - 32 | THF ring C H₂ |

| ~ 24 - 27 | THF ring C H₂ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3400 | Medium, Broad | N-H Stretching |

| 3000 - 3100 | Medium | Aromatic C-H Stretching |

| 2850 - 2950 | Medium | Aliphatic C-H Stretching |

| 1500 - 1600 | Strong | C=C Aromatic Ring Stretching |

| 1500 - 1550 | Strong | N-H Bending |

| 1300 - 1350 | Strong | C=S Stretching |

| 1050 - 1150 | Strong | C-O-C Stretching (Ether in THF) |

| 690 - 770 | Strong | Aromatic C-H Bending (out-of-plane) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 236 | [M]⁺, Molecular Ion |

| 135 | [C₆H₅NCS]⁺, Phenyl isothiocyanate fragment |

| 101 | [C₅H₉NO]⁺, (Tetrahydrofuran-2-yl)methanamine fragment |

| 93 | [C₆H₅NH₂]⁺, Aniline fragment |

| 77 | [C₆H₅]⁺, Phenyl fragment |

| 71 | [C₄H₇O]⁺, Tetrahydrofuryl fragment |

Representative Experimental Protocol: Synthesis of a Disubstituted Thiourea

The synthesis of this compound would typically proceed via the reaction of phenyl isothiocyanate with (tetrahydrofuran-2-yl)methanamine. The following is a general, representative protocol.

Materials:

-

Phenyl isothiocyanate

-

(Tetrahydrofuran-2-yl)methanamine

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Ethanol)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

In a clean, dry reaction vessel, dissolve phenyl isothiocyanate (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

To this stirring solution, add (tetrahydrofuran-2-yl)methanamine (1.0 equivalent) dropwise at room temperature.

-

Allow the reaction mixture to stir at room temperature for a period of 2 to 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is typically removed under reduced pressure (rotary evaporation).

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. Researchers working with this or similar molecules can use this information as a starting point for their experimental design and data interpretation. It is always recommended to confirm theoretical data with empirical results wherever possible.

Crystal Structure Analysis of Phenyl-Tetrahydrofuran Thiourea Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structures of compounds analogous to phenyl-tetrahydrofuran thioureas. Due to a scarcity of publicly available crystallographic data for thiourea compounds directly incorporating a saturated tetrahydrofuran ring, this paper focuses on closely related phenyl-furan and phenyl-furoyl thiourea derivatives. The structural insights from these analogs offer a valuable framework for understanding the conformational preferences, intermolecular interactions, and potential biological activities of the target compounds. Thiourea derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3][4]

Experimental Protocols

The synthesis and crystallographic analysis of phenyl-furan and phenyl-furoyl thiourea derivatives generally follow established methodologies.

Synthesis

A common synthetic route to this class of compounds involves the reaction of an appropriately substituted isothiocyanate with an amine.[2][3][4] For instance, the synthesis of 1-(2-furoyl)-3-phenylthiourea (FPT) and its derivatives can be achieved through the reaction of furoyl isothiocyanate with the corresponding aniline.[5] Another versatile method is the reaction of 1,1'-thiocarbonyldiimidazole with amines, as demonstrated in the preparation of N,N′-bis[2-(dialkylamino)phenyl]thioureas.[6]

A generalized workflow for the synthesis is presented below:

Crystal Growth and X-ray Diffraction

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture, such as ethanol-dichloromethane.[1] The crystal structure is then determined using single-crystal X-ray diffraction. In cases where suitable single crystals cannot be obtained, X-ray powder diffraction data can be used to determine the crystal structure via methods like simulated annealing.[7][8]

The general experimental workflow for crystal structure determination is as follows:

Crystallographic Data Summary

The following tables summarize the crystallographic data for several phenyl-furan and phenyl-furoyl thiourea derivatives. This data provides a basis for understanding the structural parameters of related phenyl-tetrahydrofuran thiourea compounds.

Table 1: Crystal Data and Structure Refinement Parameters

| Compound | 1-(4-chlorophenyl)-3-(furan-2-ylmethyl)thiourea (8a)[9] | 1-(2-furoyl)-3,3-(diphenyl)thiourea (FDFT)[7] | 1-(2-Furoyl)-3-phenylthiourea (FPT)[5] | 1-Furoyl-3-methyl-3-phenylthiourea[10][11] |

| Formula | C12H11ClN2OS | C18H14N2O2S | C12H10N2O2S | C13H12N2O2S |

| Crystal System | Monoclinic | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁ | P2₁/c | P2₁/c |

| a (Å) | Not Specified | 12.691(1) | 4.7679(5) | 12.019(2) |

| b (Å) | Not Specified | 6.026(2) | 20.9704(2) | 14.156(3) |

| c (Å) | Not Specified | 11.861(1) | 12.5109(5) | 18.432(2) |

| β (˚) | Not Specified | 117.95(2) | 109.811(10) | 127.39(2) |

| Volume (ų) | Not Specified | 801.5(3) | 1176.87(3) | 2538.7(4) |

| Z | Not Specified | Not Specified | Not Specified | 8 |

| R-factor (%) | Not Specified | Not Specified | Not Specified | 4.7 |

| wR-factor (%) | Not Specified | Not Specified | Not Specified | 11.7 |

Table 2: Selected Bond Lengths (Å)

| Bond | 1-(2-furoyl)-3,3-(diphenyl)thiourea (FDFT)[8] | 1-(2-Furoyl)-3-phenylthiourea (FPT)[5] | N,N′-bis[2-(dimethylamino)phenyl]thiourea (1)[6] |

| C=S | 1.600(2) | 1.67(6) | 1.6879(11) |

| C=O | Not Specified | 1.19(7) | Not Applicable |

| C-N (thiourea) | Shorter than single bond | Not Specified | 1.3396(14), 1.3621(15) |

| C-N (amide) | Shorter than single bond | Not Specified | Not Applicable |

Table 3: Selected Bond and Torsion Angles (˚)

| Angle | 1-(4-chlorophenyl)-3-(furan-2-ylmethyl)thiourea (8a)[9] | 1-(2-furoyl)-3,3-(diphenyl)thiourea (FDFT)[7][8] | 1-(2-Furoyl)-3-phenylthiourea (FPT)[5] |

| Dihedral angle (Furan/Furoyl and Phenyl rings) | 65.7 | Benzene rings inclined by 54.5(6) and 63.7(1) | Benzene ring inclined by 24.3(4) |

| Dihedral angle (Thiourea and Furoyl group) | Not Applicable | 73.8(6) | 43.8(5) |

| Torsion angle (O1-C1-N1-C2) | Not Applicable | -45.8(3) | Not Specified |

| Torsion angle (C1-N1-C2-S1) | Not Applicable | 85.5(3) | Not Specified |

Structural Analysis and Intermolecular Interactions

The crystal structures of phenyl-furan and phenyl-furoyl thiourea derivatives are stabilized by a variety of intermolecular interactions, which are crucial for their supramolecular assembly and can influence their biological activity.

Hydrogen Bonding

A predominant feature in the crystal packing of many thiourea derivatives is the presence of hydrogen bonds. In 1-(4-chlorophenyl)-3-(furan-2-ylmethyl)thiourea, the crystal structure forms a chain stabilized by strong N-H···S hydrogen bonds (2.658 Å).[9] Similarly, in 1-(2-furoyl)-3-phenylthiourea, molecules are linked by N-H···S and C-H···O hydrogen bonds.[5] Intramolecular N-H···O hydrogen bonds are also observed, which stabilize the conformation of the molecule.[5]

π-π Stacking and Other Interactions

In addition to hydrogen bonding, π-π stacking interactions between aromatic rings can play a significant role in the crystal packing. For instance, in 1-(2-furoyl)-3-phenylthiourea, π-π interactions with an offset arrangement are observed.[5] Van der Waals forces are also universally present and contribute to the overall stability of the crystal lattice.[7][8]

The logical relationship between molecular structure and crystal packing is depicted below:

Conclusion

The crystal structure analysis of phenyl-furan and phenyl-furoyl thiourea compounds provides significant insights into the structural properties that can be extrapolated to their tetrahydrofuran analogs. The data reveals a propensity for these molecules to form extensive networks of intermolecular interactions, particularly hydrogen bonds and π-π stacking, which dictate their solid-state architecture. The conformational flexibility, evidenced by the observed torsion angles, is also a key feature. This structural information is invaluable for understanding structure-activity relationships and for the rational design of new thiourea-based therapeutic agents. Further research to obtain crystal structures of thiourea derivatives with a saturated tetrahydrofuran ring is warranted to provide a more direct understanding of their three-dimensional structures.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. redalyc.org [redalyc.org]

- 8. scielo.org.mx [scielo.org.mx]

- 9. Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Physical and chemical properties of 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of the thiourea derivative, 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea. While experimental data for this specific compound is limited in publicly accessible literature, this document compiles available information and contextualizes it within the broader landscape of thiourea derivatives, a class of compounds known for their diverse biological activities. This guide infers potential properties and outlines experimental protocols based on established methodologies for analogous structures, offering a valuable resource for researchers initiating studies on this molecule.

Introduction

Thiourea derivatives are a significant class of organic compounds characterized by the presence of the N-C(=S)-N core. They have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The compound this compound incorporates a phenyl ring and a tetrahydrofurfuryl moiety, structural features that suggest potential for biological activity and warrant further investigation. This document serves as a foundational guide for researchers by summarizing its known identifiers and providing predicted properties and generalized experimental protocols.

Chemical and Physical Properties

Detailed experimental data for this compound is not extensively reported. The following tables summarize its known identifiers and predicted physicochemical properties based on computational models and data from analogous compounds.

Table 1: Compound Identifiers

| Identifier | Value |

| IUPAC Name | 1-phenyl-3-[(tetrahydrofuran-2-yl)methyl]thiourea |

| CAS Number | 309942-73-2[1] |

| Molecular Formula | C₁₂H₁₆N₂OS[1] |

| Molecular Weight | 236.33 g/mol [1] |

| Physical Form | White to Yellow Solid |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Melting Point | Not available | Analogous N-phenylthioureas exhibit a wide range of melting points. |

| Boiling Point | Not available | Likely to decompose upon heating at atmospheric pressure. |

| Solubility | Sparingly soluble in water | Expected to be soluble in organic solvents like DMSO and ethanol. |

| pKa | Not available | The thiourea protons are weakly acidic. |

| LogP | Not available | The presence of the phenyl and tetrahydrofuran rings suggests moderate lipophilicity. |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not published, a general and reliable method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an amine with an isothiocyanate.

Proposed Synthesis of this compound

Materials:

-

Phenyl isothiocyanate

-

(Tetrahydrofuran-2-yl)methanamine

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

In a clean, dry reaction vessel, dissolve (Tetrahydrofuran-2-yl)methanamine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

To this stirred solution, add phenyl isothiocyanate (1.0 equivalent) dropwise at room temperature.

-

Allow the reaction mixture to stir at room temperature for several hours to overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent can be removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

Diagram 1: Proposed Synthesis Workflow

Caption: General synthesis workflow for this compound.

Potential Biological Activities and Signaling Pathways

Direct biological studies on this compound are not currently available in the scientific literature. However, the broader class of thiourea derivatives has been extensively investigated and shown to exhibit a multitude of biological effects.[2] This suggests that the target compound could be a candidate for various biological screenings.

Potential areas of investigation include:

-

Antimicrobial Activity: Many thiourea derivatives have demonstrated potent antibacterial and antifungal properties.

-

Anticancer Activity: Substituted thioureas have been reported to exhibit cytotoxicity against various cancer cell lines.

-

Enzyme Inhibition: Thioureas are known to inhibit various enzymes, which could be a mechanism for their therapeutic effects.

-

HDL-Elevating Agents: Some 1-alkyl-3-phenylthiourea analogues have been evaluated for their potential to raise HDL cholesterol.[3]

Given the lack of specific data, a logical first step in the biological evaluation of this compound would be a broad-based screening approach.

Diagram 2: Logical Workflow for Biological Screening

Caption: A logical workflow for the initial biological evaluation of the target compound.

Conclusion

This compound is a thiourea derivative with potential for biological activity based on the known properties of this compound class. While specific experimental data is sparse, this technical guide provides a solid foundation for future research by summarizing its known characteristics, proposing a viable synthetic route, and outlining a logical approach to its biological evaluation. Further experimental investigation is necessary to fully elucidate the physical, chemical, and pharmacological properties of this compound.

References

A Technical Guide to the Discovery of Novel Bioactive Thiourea-Based Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives represent a "privileged structure" in medicinal chemistry, forming the backbone of numerous bioactive compounds and approved pharmaceuticals.[1][2] Their remarkable versatility stems from the thiourea moiety's ability to form strong hydrogen bonds with biological targets like enzymes and receptors, making them promising candidates for drug discovery.[3][4] These compounds exhibit a wide spectrum of pharmacological properties, including anticancer, antimicrobial, enzyme inhibitory, and antioxidant activities.[1][5][6] This guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of novel thiourea-based compounds, serving as a resource for professionals in drug development.

Core Synthetic Pathways

The synthesis of thiourea derivatives is often straightforward, typically involving the reaction of an amine with an isothiocyanate. This accessibility allows for the creation of large libraries of compounds for screening. Modifications to the substituent groups (R and R') on the nitrogen atoms allow for fine-tuning of the compound's physicochemical and biological properties.

Caption: General workflow for the synthesis and evaluation of thiourea derivatives.

Bioactive Thiourea Compounds as Anticancer Agents

Thiourea derivatives have emerged as a significant class of anticancer agents, demonstrating potent cytotoxic activity against various tumor cell lines.[7] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as protein tyrosine kinases (PTKs), receptor tyrosine kinases (RTKs), and DNA topoisomerase.[7][8]

Mechanism of Action: EGFR Inhibition

A prominent target for thiourea-based anticancer drugs is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. The urea and thiourea moieties play a critical role in molecular recognition, forming a hydrogen bond network with key residues in the kinase domain, such as Asp1046 and Glu885 of VEGFR2, a related kinase.[1] This interaction inhibits the downstream signaling cascade that promotes cell proliferation.

Caption: Thiourea derivatives can inhibit the EGFR signaling cascade.

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of selected novel thiourea derivatives against various human cancer cell lines.

| Compound ID | Target Cancer Cell Line(s) | Reported IC₅₀ / GI₅₀ (µM) | Reference |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea (2) | A549 (Lung) | 0.2 | [4] |

| Thiourea Derivative 20 | MCF-7 (Breast), SkBR3 (Breast) | 1.3 (MCF-7), 0.7 (SkBR3) | [4] |

| 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide (28) | MDA-MB231, MDA-MB468, MCF7 (Breast) | 3.0, 4.6, 4.5 | [4] |

| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 (Colon), HepG2 (Liver), MCF7 (Breast) | 1.11, 1.74, 7.0 | [9] |

| Sulphonyl thiourea 7c | MCF-7, HepG2, HeLa, A549 | Exhibited remarkable cytotoxic activity | [10] |

| Sulphonyl thiourea 7d | MCF-7, HepG2, HeLa, A549 | Exhibited remarkable cytotoxic activity | [10] |

| Bis(aroyl thiourea) 3 | A549 (Lung), MCF-7 (Breast) | Good to moderate activity | [11] |

Bioactive Thiourea Compounds as Enzyme Inhibitors

Thiourea derivatives are potent inhibitors of various enzymes implicated in disease, including carbonic anhydrases (CAs), urease, cholinesterases, and tyrosinase.[12][13] Their inhibitory mechanism often involves the thiocarbonyl group coordinating with metal ions in the enzyme's active site or forming hydrogen bonds with key amino acid residues.

Logical Relationship: Structure-Activity Relationship (SAR)

The biological activity of thiourea compounds is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies help in designing more potent and selective inhibitors. For example, in the inhibition of E. coli β-glucuronidase (EcGUS), a clear SAR has been observed.

Caption: SAR showing how substituents affect the inhibitory activity of thiourea compounds.[14]

Quantitative Data: Enzyme Inhibition

The table below presents the enzyme inhibitory activity of various thiourea derivatives.

| Compound ID | Target Enzyme | Reported IC₅₀ / Kᵢ | Reference |

| Compound E-9 | E. coli β-glucuronidase (EcGUS) | IC₅₀ = 2.68 µM, Kᵢ = 1.64 µM | [14] |

| Compound 2a | DPPH (Antioxidant Assay) | More active than standard | [12][15] |

| Compound 2c | ABTS˙+ (Antioxidant Assay) | IC₅₀ = 7.46 µM | [15] |

| Compound 2g | α-amylase, α-glucosidase | Best activity in series | [12][15] |

| Compound 7c | Carbonic Anhydrase IX (hCA IX) | Kᵢ = 125.1 nM | [10] |

| Compound 7d | Carbonic Anhydrase XII (hCA XII) | Kᵢ = 111.0 nM | [10] |

| Compound 7f | Carbonic Anhydrase II (hCA II) | Kᵢ = 31.42 nM | [10] |

| Compound 3 | Acetylcholinesterase (AChE) | IC₅₀ = 50 µg/mL | [16] |

| Compound 3 | Butyrylcholinesterase (BChE) | IC₅₀ = 60 µg/mL | [16] |

Key Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery. Below are representative methodologies for the synthesis and biological evaluation of thiourea derivatives, synthesized from published procedures.[12][13][15]

Protocol 1: General Synthesis of N,N'-Disubstituted Thiourea Derivatives

This protocol describes a common method for synthesizing thiourea derivatives from an amine and a substituted phenylisothiocyanate.[15]

-

Preparation of Amine Salt : Dissolve the starting amine (e.g., sulfaclozine) in an aqueous solution of 5% HCl. Stir the mixture at room temperature for 15-30 minutes to ensure complete salt formation.

-

Reaction Setup : In a separate flask, dissolve the appropriate substituted phenylisothiocyanate (1.0 equivalent) in a suitable organic solvent, such as acetone.

-

Nucleophilic Addition : To the solution of isothiocyanate, add the prepared amine salt solution dropwise while stirring vigorously at room temperature.

-

Reaction Monitoring : Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Product Isolation : Upon completion, pour the reaction mixture into ice-cold water. The solid precipitate of the thiourea derivative will form.

-

Purification : Collect the solid product by vacuum filtration, wash thoroughly with distilled water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure thiourea derivative.

-

Characterization : Confirm the structure and purity of the final compound using spectroscopic methods such as FT-IR, ¹H-NMR, and elemental analysis.[12][15]

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines a standard procedure for assessing the anticancer activity of synthesized compounds against a cancer cell line.

-

Cell Culture : Culture human cancer cells (e.g., MCF-7, A549) in appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding : Trypsinize the cells and seed them into 96-well microplates at a density of approximately 5×10³ to 1×10⁴ cells per well. Allow the cells to adhere and grow for 24 hours.

-

Compound Treatment : Prepare stock solutions of the synthesized thiourea compounds in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the medium containing the test compounds. Include wells with vehicle (DMSO) as a negative control and a standard anticancer drug (e.g., Doxorubicin) as a positive control.

-

Incubation : Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition : After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Outlook

The thiourea scaffold is a cornerstone in the development of new therapeutic agents.[1][3] Its synthetic accessibility and capacity for diverse biological interactions have led to the discovery of potent anticancer, enzyme inhibitory, and antimicrobial compounds.[5] Future research will likely focus on optimizing the pharmacokinetic profiles of these derivatives, reducing potential toxicity, and exploring multi-target approaches to combat complex diseases like cancer and drug-resistant infections.[4] The continued exploration of novel thiourea-based compounds holds great promise for the future of medicinal chemistry and drug development.

References

- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives | Semantic Scholar [semanticscholar.org]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. cris.biu.ac.il [cris.biu.ac.il]

- 6. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Biological Screening of Novel Thiourea Compounds: A Strategic Approach to Hit Identification

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thiourea derivatives are a cornerstone of modern medicinal chemistry, representing a versatile class of compounds with a vast and varied spectrum of biological activities.[1][2] Their unique chemical architecture, characterized by a thione group flanked by two amino groups, facilitates diverse interactions with biological targets through mechanisms like hydrogen bonding.[1][3] This structural plasticity has led to the development of thiourea-based agents with anticancer, antibacterial, antioxidant, anti-inflammatory, and enzyme-inhibiting properties.[2][4]

This guide provides a comprehensive, field-proven framework for the initial biological screening of newly synthesized thiourea libraries. As a Senior Application Scientist, my objective is not merely to list protocols but to illuminate the causality behind experimental choices, ensuring a logical, efficient, and self-validating workflow that moves from a broad survey of bioactivity to the identification of promising, well-characterized hits.

The Architectural Blueprint: Designing a Hierarchical Screening Cascade

An effective screening campaign is not a monolithic process but a multi-tiered, hierarchical cascade designed to progressively filter a large library of compounds down to a small number of high-quality hits. This approach conserves resources by committing the most complex and labor-intensive assays only to the most promising candidates.[1] The logic is to first ask broad questions ("Is the compound biologically active at all?") before progressing to more specific inquiries ("How and where does it act?").

The cascade begins with high-throughput primary screens to assess general cytotoxicity and bioactivity. Hits from this stage are then advanced to secondary, target-oriented, or phenotypic assays based on the program's therapeutic goals. Subsequent tiers focus on elucidating the mechanism of action, assessing selectivity, and conducting preliminary in silico profiling for drug-like properties.

Caption: A typical hierarchical workflow for drug discovery screening.[1]

Tier 1: The Foundational Cytotoxicity Screen

The first critical step is to determine the concentration at which a novel compound exerts a biological effect, specifically on cellular viability. This establishes a therapeutic window and flags compounds that are either inert or indiscriminately cytotoxic. While numerous assays exist, the Resazurin (AlamarBlue) assay is a superior choice for primary screening due to its high sensitivity, broad linear range, and homogeneous format (no cell lysis required), which minimizes handling errors and is amenable to high-throughput automation.[5][6]

Causality: Why Resazurin over MTT?

The MTT assay, while classic, relies on the solubilization of formazan crystals, a step that introduces variability and can be problematic with certain compounds.[7] Resazurin, a cell-permeable dye, is metabolically reduced by viable cells to the highly fluorescent resorufin.[6][8] This conversion is a direct and robust measure of metabolic activity. The fluorescent readout provides a wider detection window and greater sensitivity than the colorimetric MTT assay.[5]

Experimental Protocol: Resazurin-Based Cytotoxicity Assay

Principle: Metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of viable cells.[6]

Methodology:

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, PC3 for prostate) and a non-cancerous control line (e.g., HaCaT keratinocytes) in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).[9][10] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of each thiourea compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in the appropriate cell culture medium. Ensure the final DMSO concentration in the wells is ≤0.5% to avoid solvent toxicity.

-

Treatment: Remove the seeding medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated" (medium with DMSO) and "no cell" (medium only for background) controls.

-

Incubation: Incubate the plate for a defined exposure period, typically 48 or 72 hours, at 37°C, 5% CO₂.[7]

-

Reagent Addition: Prepare a working solution of Resazurin (e.g., 0.15 mg/mL in DPBS).[6] Add 20 µL of this solution to each well, including controls.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal time should be determined empirically to ensure the signal is within the linear range of the instrument.

-

Data Acquisition: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[6]

-

Analysis:

-

Subtract the average fluorescence of the "no cell" control from all other wells.

-

Normalize the data by expressing the fluorescence of treated wells as a percentage of the "untreated" control.

-

Plot the percentage of cell viability against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).

-

Tier 2: Interrogating the Target

Compounds demonstrating acceptable potency and selectivity in the primary screen are advanced to target-oriented assays. Thiourea derivatives are well-documented enzyme inhibitors, targeting classes such as kinases, cholinesterases, and ureases.[3][11][12] A target-based enzyme inhibition assay provides direct evidence of a compound's interaction with its putative molecular target.

Caption: A simplified model of competitive enzyme inhibition.

Experimental Protocol: Urease Inhibition Assay (Indophenol Method)

Principle: Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The liberated ammonia can be quantified spectrophotometrically using the indophenol reaction, where ammonia reacts with phenol and hypochlorite to form a stable blue-colored indophenol complex. An inhibitor will reduce the rate of ammonia formation.[12][13]

Methodology:

-

Reagent Preparation:

-

Enzyme Solution: Prepare a solution of Jack bean urease (e.g., 0.1 U/reaction) in a phosphate buffer (pH 8.2).[13]

-

Substrate Solution: Prepare a solution of urea (e.g., 100 mM) in the same buffer.[13]

-

Phenol Reagent: 1% w/v phenol and 0.005% w/v sodium nitroprusside.

-

Alkali Reagent: 0.5% w/v sodium hydroxide and 0.1% sodium hypochlorite.

-

Test Compounds: Prepare serial dilutions in a suitable solvent (e.g., DMSO). Thiourea is used as a positive control inhibitor.[12][13]

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of buffer, 10 µL of the enzyme solution, and 30 µL of the test compound dilution.[13]

-

Incubate the mixture at 37°C for 15 minutes to allow for enzyme-inhibitor interaction.

-

Initiate the reaction by adding 50 µL of the urea substrate solution to each well.

-

Incubate again at 37°C for a defined period (e.g., 50 minutes).

-

-

Color Development:

-

Add 50 µL of the Phenol Reagent to each well.

-

Add 50 µL of the Alkali Reagent to each well.

-

Incubate at 37°C for 50 minutes to allow the blue color to develop.[13]

-

-

Data Acquisition: Measure the absorbance at 625 nm using a microplate reader.

-

Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value.

-

Data Consolidation and Hit Prioritization

The power of the screening cascade lies in the integration of data from multiple assays. A "hit" is not simply the most potent compound in a single assay. It is a compound that exhibits a desirable balance of potency, selectivity, and favorable preliminary drug-like characteristics. Data should be consolidated into a clear, comparative format.

Table 1: Representative Data Summary for Initial Screening

| Compound ID | Primary Cytotoxicity IC₅₀ (µM) | Target Inhibition IC₅₀ (µM) | Selectivity Index (SI) |

| MCF-7 (Cancer) | HaCaT (Normal) | Urease | |

| TH-001 | 5.2 | >100 | 1.5 |

| TH-002 | 85.1 | >100 | 65.7 |

| TH-003 | 2.3 | 4.6 | 25.4 |

| Doxorubicin | 0.8 | 1.5 | N/A |

| Thiourea (Std) | >100 | >100 | 21.2[14] |

Note: Data are hypothetical for illustrative purposes. The Selectivity Index (SI) is a crucial metric; a higher SI value indicates greater selectivity for cancer cells over normal cells, which is a highly desirable trait.[9]

Hit Prioritization Criteria:

-

Potency: Strong activity in the target-based or phenotypic assay (e.g., low micromolar or nanomolar IC₅₀).

-

Selectivity: A favorable selectivity index (SI > 10 is often considered a good starting point) to minimize potential toxicity.

-

Structure-Activity Relationship (SAR): Early trends showing how chemical modifications affect activity can guide the next round of synthesis.

-

In Silico Profile: Compounds that pass initial computational ADMET filters (see below) are prioritized.

Tier 4: A Glimpse into the Future - Preliminary ADMET Profiling

Modern drug discovery integrates preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions early in the process.[15] While comprehensive in vitro and in vivo ADMET studies are conducted later, in silico models can flag compounds with a high probability of failure due to poor pharmacokinetic properties, saving considerable time and resources.[10][16][17]

Key In Silico Parameters:

-

Physicochemical Properties: Molecular weight, logP (lipophilicity), hydrogen bond donors/acceptors. These are often evaluated against frameworks like Lipinski's Rule of Five.[18]

-

Solubility: Predicted aqueous solubility is critical for absorption.

-

Absorption: Prediction of human intestinal absorption (HIA).[15]

-

Metabolism: Prediction of susceptibility to metabolism by key cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6).[15]

-

Toxicity: Computational models can predict potential for cardiotoxicity (hERG inhibition), mutagenicity (Ames test), or hepatotoxicity.

These predictions provide a risk assessment profile for each hit, allowing researchers to prioritize compounds with the highest likelihood of success in downstream development.

Conclusion

The initial biological screening of novel thiourea compounds is a systematic journey of discovery, guided by a logical and hierarchical experimental design. By starting with a broad assessment of cytotoxicity and progressively narrowing the focus through target-specific and mechanistic assays, researchers can efficiently and confidently identify lead candidates. The integration of robust protocols, such as the Resazurin viability assay and specific enzyme inhibition studies, provides a self-validating framework. Coupling this experimental data with early in silico ADMET profiling ensures that prioritized hits possess not only the desired biological activity but also the foundational properties required to become a successful therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bmglabtech.com [bmglabtech.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. files.eric.ed.gov [files.eric.ed.gov]

- 8. Revisiting the Resazurin-Based Sensing of Cellular Viability: Widening the Application Horizon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. abis-files.marmara.edu.tr [abis-files.marmara.edu.tr]

- 11. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Discovery of new anticancer thiourea-azetidine hybrids: design, synthesis, in vitro antiproliferative, SAR, in silico molecular docking against VEGFR-2, ADMET, toxicity, and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

The Ascendant Role of Thiourea Derivatives in Modern Medicinal Chemistry: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Thiourea and its derivatives have emerged as a versatile and highly privileged scaffold in the landscape of medicinal chemistry. Possessing a broad spectrum of biological activities, these organosulfur compounds are at the forefront of research in the development of novel therapeutic agents. This technical guide provides an in-depth review of the current state of thiourea derivatives in medicinal chemistry, with a focus on their synthesis, multifaceted biological applications, and mechanisms of action. Quantitative data are summarized for comparative analysis, key experimental protocols are detailed, and crucial cellular signaling pathways are visually represented to offer a comprehensive resource for professionals in drug discovery and development.

Synthetic Strategies for Thiourea Derivatives

The synthesis of thiourea derivatives is generally straightforward, with the most common method involving the reaction of an amine with an isothiocyanate.[1] A variety of synthetic protocols have been developed to accommodate a wide range of substituents, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.

General Experimental Protocol for the Synthesis of 1,3-Disubstituted Thioureas

A solution of a selected amine (1.0 equivalent) in a suitable solvent, such as acetone or ethanol, is treated with an equimolar amount of an appropriate isothiocyanate.[2] The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from 30 minutes to several hours.[2] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the product is often isolated by precipitation upon cooling or by pouring the reaction mixture into ice-cold water. The resulting solid is then collected by filtration, washed with a suitable solvent, and purified by recrystallization to afford the desired 1,3-disubstituted thiourea derivative.[3]

Anticancer Activity of Thiourea Derivatives

Thiourea derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide array of cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of thiourea derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of representative thiourea derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 | [4] |

| HepG2 | 1.74 | [4] | |

| MCF-7 | 7.0 | [4] | |

| Compound 5a (DC27) | Human Lung Carcinoma | 2.5-12.9 | [5] |

| Quinazoline-thiourea analogs (10b) | HCT-116 | - | [6] |

| MCF-7 | - | [6] | |

| B16 | - | [6] | |

| Quinazoline-thiourea analogs (10q) | HCT-116 | - | [6] |

| MCF-7 | - | [6] | |

| B16 | - | [6] | |

| Chiral Dipeptide Thiourea (11) | BGC-823 | 20.9 - 103.6 | [7] |

| A-549 | 19.2 - 112.5 | [7] |

Key Signaling Pathways Targeted by Anticancer Thiourea Derivatives

Thiourea derivatives have been shown to inhibit several critical signaling pathways implicated in cancer progression, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.

EGFR Signaling Pathway Inhibition

The EGFR signaling pathway plays a pivotal role in cell proliferation, survival, and differentiation. Its aberrant activation is a common feature in many cancers. Certain thiourea derivatives act as EGFR inhibitors, blocking the downstream signaling cascade and thereby impeding tumor growth.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea. The synthesis is based on the well-established reaction of phenyl isothiocyanate with (tetrahydrofuran-2-yl)methanamine. This method is known for its efficiency and high yields in the preparation of N,N'-disubstituted thioureas.[1] Included are comprehensive experimental procedures, a summary of material properties, and expected characterization data. Additionally, a graphical representation of the synthetic workflow is provided to ensure clarity and reproducibility.

Introduction

This compound is a disubstituted thiourea derivative. The thiourea functional group is a key structural motif in a variety of biologically active compounds and serves as a versatile intermediate in the synthesis of numerous heterocyclic systems. The presence of the phenyl and tetrahydrofurfuryl moieties in this particular molecule makes it an interesting candidate for applications in medicinal chemistry and materials science. The standard and most common method for the synthesis of such thioureas is the nucleophilic addition of a primary amine to an isothiocyanate, which is a straightforward and high-yielding reaction.[1]

Reaction Scheme

The synthesis proceeds via the reaction of phenyl isothiocyanate and (tetrahydrofuran-2-yl)methanamine.

Scheme 1: Synthesis of this compound

Physicochemical Data

The following table summarizes the key physical and chemical properties of the reactants and the final product.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| Phenyl isothiocyanate | 103-72-0 | C₇H₅NS | 135.19 | Colorless liquid |

| (Tetrahydrofuran-2-yl)methanamine | 16525-56-7 | C₅H₁₁NO | 101.15 | Colorless liquid |

| This compound | 309942-73-2 | C₁₂H₁₆N₂OS | 236.33 | White to off-white solid |

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of N,N'-disubstituted thioureas.

4.1. Materials and Equipment

-

Phenyl isothiocyanate (≥98%)

-

(Tetrahydrofuran-2-yl)methanamine (≥98%)

-

Anhydrous dichloromethane (DCM) or ethyl acetate

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel, filter paper)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

NMR tubes and spectrometer

-

Melting point apparatus

4.2. Synthetic Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve phenyl isothiocyanate (1.0 eq.) in anhydrous dichloromethane (or ethyl acetate) to a concentration of approximately 0.5 M.

-

Amine Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add (tetrahydrofuran-2-yl)methanamine (1.05 eq.) dropwise via a dropping funnel over a period of 15-20 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the complete addition of the amine, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.

-

Monitoring: The reaction progress can be monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product indicates the reaction's progression.

-

Work-up and Isolation:

-

Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

To the resulting crude oil or solid, add a minimal amount of a suitable solvent (e.g., dichloromethane) to dissolve the product, followed by the addition of a non-polar solvent like hexane to induce precipitation.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold hexane to remove any unreacted starting materials.

-

-

Purification: For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

-

Drying: Dry the purified product under vacuum to a constant weight.

Characterization Data (Expected)

The following are the expected characterization data for the synthesized this compound.

| Parameter | Expected Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally. Analogous N,N'-disubstituted thioureas often have sharp melting points. |

| ¹H NMR (CDCl₃) | δ (ppm): 7.2-7.5 (m, 5H, Ar-H), ~8.0 (br s, 1H, NH), ~6.5 (br s, 1H, NH), 3.9-4.1 (m, 1H, THF-CH), 3.7-3.9 (m, 2H, THF-CH₂O), 3.5-3.7 (m, 2H, N-CH₂), 1.8-2.1 (m, 4H, THF-CH₂CH₂) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~181 (C=S), ~137 (Ar-C), ~129 (Ar-CH), ~126 (Ar-CH), ~125 (Ar-CH), ~77 (THF-CH), ~68 (THF-CH₂O), ~49 (N-CH₂), ~29 (THF-CH₂), ~26 (THF-CH₂) |

| IR (KBr) | ν (cm⁻¹): ~3200-3400 (N-H stretching), ~3050 (Ar C-H stretching), ~2950, 2870 (Aliphatic C-H stretching), ~1590, 1490 (C=C aromatic stretching), ~1540 (C-N stretching, N-H bending), ~1250 (C=S stretching) |

| Yield | Expected to be high, typically >85% for this type of reaction. |

Diagrams

6.1. Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

Application of Thiourea Derivatives as Enzyme Inhibitors: A Resource for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of thiourea derivatives as potent enzyme inhibitors. It includes detailed application notes, experimental protocols, and quantitative data to facilitate further research and development in this promising area of medicinal chemistry.

Thiourea and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Their ability to interact with various biological targets, particularly enzymes, has positioned them as scaffolds of significant interest in drug discovery. The unique structural features of the thiourea moiety, including its hydrogen bonding capacity and ability to coordinate with metal ions, contribute to its potent inhibitory effects against several key enzymes implicated in a range of diseases.

Application Notes

Thiourea derivatives have demonstrated significant inhibitory activity against several classes of enzymes, including ureases, tyrosinases, carbonic anhydrases, and various kinases. This broad activity spectrum makes them attractive candidates for the development of novel therapeutics for conditions ranging from bacterial infections and hyperpigmentation to glaucoma and cancer.

-

Urease Inhibition: Urease, a nickel-containing metalloenzyme, is a crucial virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers and a risk factor for gastric cancer. Thiourea derivatives act as potent urease inhibitors, with some compounds exhibiting inhibitory activity superior to the standard inhibitor, thiourea itself. The mechanism of inhibition often involves the interaction of the thiourea sulfur atom with the nickel ions in the enzyme's active site.

-

Tyrosinase Inhibition: Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color. Overproduction of melanin can lead to hyperpigmentation disorders. Thiourea-containing compounds have been identified as effective tyrosinase inhibitors, outperforming standard inhibitors like kojic acid in some cases. Their inhibitory action is often attributed to the chelation of copper ions within the enzyme's active site.[1]

-

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in numerous physiological processes. Dysregulation of CA activity is associated with diseases such as glaucoma, epilepsy, and cancer.[2] Thiourea derivatives, particularly those incorporating sulfonamide moieties, have shown potent inhibitory effects against various CA isoforms, with some exhibiting competitive inhibition.[3][4]

-

Kinase Inhibition: Protein kinases play a central role in cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. Thiourea derivatives have emerged as promising scaffolds for the development of kinase inhibitors. Notably, certain derivatives have demonstrated potent inhibitory activity against key kinases involved in tumor growth and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Quantitative Data Summary